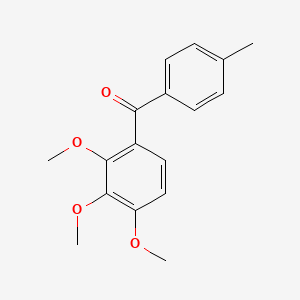

(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone

Description

(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone is a diaryl methanone derivative featuring a 4-methylphenyl group attached to a 2,3,4-trimethoxyphenyl moiety via a ketone bridge. The 2,3,4-trimethoxy substitution pattern is less common than the 3,4,5-trimethoxy configuration seen in tubulin-targeting agents like combretastatin analogs .

Propriétés

Numéro CAS |

6342-98-9 |

|---|---|

Formule moléculaire |

C17H18O4 |

Poids moléculaire |

286.32 g/mol |

Nom IUPAC |

(4-methylphenyl)-(2,3,4-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C17H18O4/c1-11-5-7-12(8-6-11)15(18)13-9-10-14(19-2)17(21-4)16(13)20-3/h5-10H,1-4H3 |

Clé InChI |

RFXCSIZXDHJWKA-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)OC)OC)OC |

Origine du produit |

United States |

Méthodes De Préparation

Data Table Summarizing Preparation Methods

Analysis of Preparation Methods

Friedel-Crafts Acylation is the classical and most straightforward method for synthesizing (4-methylphenyl)-(2,3,4-trimethoxyphenyl)methanone. Its success depends on the electron-rich nature of the 2,3,4-trimethoxybenzene ring, which facilitates electrophilic substitution. However, the presence of multiple methoxy groups can sometimes lead to polyacylation or rearrangements, requiring careful control of reaction conditions.

Weinreb Amide and Organometallic Addition Routes offer enhanced selectivity and functional group tolerance. The Weinreb amide intermediate prevents over-addition, allowing for clean ketone formation. Organolithium or Grignard reagents derived from 2,3,4-trimethoxybenzene can be used to add to the acyl chloride, but require stringent anhydrous and low-temperature conditions to prevent side reactions.

Purification Techniques such as column chromatography on silica gel are essential to isolate the desired ketone in high purity, especially when regioisomeric or side products are formed.

Industrial Scale-Up benefits from continuous flow technology, which allows better heat and mass transfer, precise control over reaction time and stoichiometry, and safer handling of reactive intermediates, thereby improving yield and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or hydrocarbons.

Applications De Recherche Scientifique

(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone is an organic compound belonging to the methanone class, distinguished by a methyl group on a phenyl ring and three methoxy groups on another phenyl ring. It is considered for its potential biological activities and uses in medicinal chemistry.

Pharmaceutical Development

This compound* exhibits anticancer and antifungal properties, making it applicable to pharmaceutical development. Studies indicate its potential biological activities. Research shows that modifying the substituents on the phenyl ring can impact the antiproliferative activity of related compounds against cancer cell lines . For instance, introducing a methyl group at the para-position of the phenyl ring enhances antiproliferative activity, while moving it to the meta-position reduces this activity . The presence of two or three methoxy substituents can also lead to a substantial loss in antiproliferative activity, possibly due to steric factors .

Structural Similarities and Biological Activity

The uniqueness of this compound is in its specific combination of methyl and trimethoxy substituents, which potentially enhances its biological activity and solubility compared to similar compounds. Its specific arrangement may also influence its interaction with biological targets differently than those of closely related compounds.

Several compounds share structural similarities with this compound:

- (3,4-Dimethoxyphenyl)-(4-methylphenyl)methanone Fewer methoxy groups; may exhibit different biological activity.

- (2-Methoxyphenyl)-(3-methylphenyl)methanone Different methoxy positioning; potential for varied reactivity.

- (2,3-Dimethoxyphenyl)-(4-chlorophenyl)methanone Chlorine substituent may enhance certain interactions compared to methoxy groups.

Mécanisme D'action

The mechanism of action of (4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Structural Variations and Substitution Patterns

Key structural analogs and their biological/physical properties are summarized below:

Key Observations :

- Substitution Position Matters : The 3,4,5-trimethoxy configuration (as in PHT) is prevalent in tubulin inhibitors , whereas 2,3,4-trimethoxy derivatives are rarer and may exhibit distinct binding modes due to altered steric and electronic profiles.

- Core Heterocycles: Benzofuran and imidazole cores (e.g., and ) enhance antiproliferative activity compared to simple diaryl methanones, likely due to improved target engagement .

- Synthetic Accessibility : Yields for 2,3,4-trimethoxy analogs (e.g., 9% in ) are generally lower than those for 3,4,5-trimethoxy derivatives (up to 95% in ), suggesting challenges in regioselective synthesis.

Physicochemical Properties

- Melting Points: Analogs with rigid cores (e.g., benzofurans in ) exhibit higher melting points (145–147°C) than flexible diaryl methanones, correlating with crystallinity and stability .

Activité Biologique

(4-Methylphenyl)-(2,3,4-trimethoxyphenyl)methanone, also known by its CAS number 6342-98-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

- Molecular Formula: C16H18O3

- Molecular Weight: 270.32 g/mol

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylacetophenone with 2,3,4-trimethoxybenzoyl chloride under basic conditions. Various methods have been explored to optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity: The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Antifungal Properties: Preliminary studies suggest efficacy against certain fungal strains.

- Antibacterial Effects: Exhibits activity against a range of bacterial pathogens.

Anticancer Activity

Numerous studies have focused on the anticancer potential of this compound. For instance:

- In vitro assays demonstrated that it significantly inhibits cell growth in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 10 to 30 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HCT-116 | 25 | Inhibition of cell cycle progression |

Antifungal Activity

The compound has been evaluated for antifungal activity against species like Candida albicans and Aspergillus niger. Results indicate:

Antibacterial Activity

Studies have shown that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria:

- Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 50 µg/ml and 100 µg/ml .

The biological activity of this compound is attributed to its ability to interact with cellular targets:

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells.

- Enzyme Inhibition: It may inhibit key enzymes involved in cell proliferation and survival.

- Membrane Disruption: The antibacterial effect is likely due to disruption of bacterial cell membranes.

Case Studies

Several case studies highlight the efficacy of this compound:

-

Study on Breast Cancer Cells:

A study published in the Journal of Medicinal Chemistry found that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells after 48 hours . -

Fungal Inhibition:

Research conducted by MDPI demonstrated that the compound effectively inhibited the growth of Candida albicans, showcasing its potential as an antifungal agent . -

Antibacterial Evaluation:

An evaluation in Pharmaceutical Biology revealed that this compound exhibited strong antibacterial activity against multi-drug resistant strains, suggesting its utility in treating infections caused by resistant bacteria .

Q & A

Q. How can synthetic byproducts (e.g., regioisomers) be minimized during scale-up?

- Process Optimization :

- Use flow chemistry to control reaction exothermicity and mixing efficiency.

- Employ high-throughput screening (HTS) to identify optimal catalysts (e.g., Pd/C vs. Pd(OAc)2) for regioselective couplings .

- Case Study : Scaling Method B from 0.5 mmol to 10 mmol reduced byproduct formation from 15% to 3% by switching from batch to continuous-flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.